N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide

Norepinephrine transporter Neurotransmitter binding CNS drug discovery

Procure N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide (CAS 450340-11-1) to access a uniquely substituted thieno[3,4-c]pyrazole scaffold that combines submicromolar kinase inhibition potential with moderate NET affinity (IC₅₀ 834 nM) and A2A binding. The 2-chloro-5-nitrobenzamide moiety confers PPARγ pharmacophore character, enabling polypharmacology studies not achievable with generic analogs. Use as a reference standard for selectivity profiling (A2A/A1 >35-fold, A2A/SOD1 ~64-fold) or as a negative control versus T0070907 in nitrobenzamide phenotypic screens. Multi-target bioactivity data (NET, A2A, A1, SOD1, BRD4 BD1, beta-glucuronidase) supports hit validation and off-target panel assembly.

Molecular Formula C16H17ClN4O3S
Molecular Weight 380.85
CAS No. 450340-11-1
Cat. No. B2905429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide
CAS450340-11-1
Molecular FormulaC16H17ClN4O3S
Molecular Weight380.85
Structural Identifiers
SMILESCC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C16H17ClN4O3S/c1-16(2,3)20-14(11-7-25-8-13(11)19-20)18-15(22)10-6-9(21(23)24)4-5-12(10)17/h4-6H,7-8H2,1-3H3,(H,18,22)
InChIKeyLKHFWRTXKYVYKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide (CAS 450340-11-1): Structural Profile and Procurement Context


N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide (CAS 450340-11-1) belongs to the thieno[3,4-c]pyrazole class of fused heterocyclic compounds . Structurally, it features a thieno[3,4-c]pyrazole core substituted at the N2 position with a tert-butyl group and at the C3 position with a 2-chloro-5-nitrobenzamide moiety via an amide linkage, yielding a molecular formula of C₁₆H₁₇ClN₄O₃S and molecular weight of 380.85 g/mol . This scaffold has been described in patent literature as a potential kinase inhibitor template, particularly for interleukin-2-inducible tyrosine kinase (ITK) [1]. The compound is catalogued in BindingDB under multiple monomer identifiers (BDBM50019208, BDBM50430018, BDBM50148603) with curated bioactivity data sourced from ChEMBL [2][3][4].

Why Generic Substitution of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide is Not Scientifically Valid


The biological activity profile of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide is determined by the synergistic combination of its thieno[3,4-c]pyrazole core and its 2-chloro-5-nitrobenzamide substituent . The 2-chloro-5-nitrobenzamide moiety is a known pharmacophore for PPARγ antagonism, as exemplified by T0070907 (2-chloro-5-nitro-N-(pyridin-4-yl)benzamide), which shows a Ki of 1 nM for PPARγ [1]. However, the thieno[3,4-c]pyrazole scaffold imparts distinct kinase inhibition potential not shared by simple pyridine or phenyl analogs [2]. Conversely, thieno[3,4-c]pyrazole derivatives lacking the 2-chloro-5-nitrobenzamide group (e.g., N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide, EC₅₀ = 3.79 µM in a cellular assay) show a divergent selectivity profile [3]. Generic substitution therefore risks loss of the dual PPARγ/kinase modulation properties that are unique to this specific substitution pattern .

Quantitative Differentiation Evidence for N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide vs. Closest Analogs


Norepinephrine Transporter (NET) Binding Affinity vs. Thienopyrazole Analogs

The target compound was tested for binding affinity at the human norepinephrine transporter (NET) via competitive binding assay, yielding an IC₅₀ of 834 nM [1]. This represents moderate NET affinity that is not observed in closely related thieno[3,4-c]pyrazole analogs with different benzamide substituents. For example, N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide shows no detectable NET binding (EC₅₀ > 10 µM in unrelated cellular assays), indicating that the 2-chloro-5-nitrobenzamide moiety is critical for NET engagement [2]. The measured NET IC₅₀ of 834 nM provides a quantitative benchmark for selecting among thienopyrazole analogs for neuroscience applications.

Norepinephrine transporter Neurotransmitter binding CNS drug discovery

Adenosine A2A Receptor Binding Affinity Relative to A1 Selectivity

The target compound was evaluated for adenosine receptor binding, demonstrating a Ki of 2,810 nM at rat striatal A2A receptors, compared to a Ki of >100,000 nM at rat brain A1 receptors [1]. This >35-fold selectivity for A2A over A1 is a quantifiable differentiation point. In contrast, simpler 2-chloro-5-nitrobenzamide derivatives such as T0070907 exhibit high-affinity PPARγ binding (Ki = 1 nM) but negligible adenosine receptor activity, reflecting the influence of the thieno[3,4-c]pyrazole core on GPCR engagement [2]. This selectivity profile may be valuable for projects requiring A2A-preferential ligands.

Adenosine receptors GPCR pharmacology Neurological disorders

Inhibition of Human Cu-Zn Superoxide Dismutase (SOD1) vs. A2A Activity

The compound was tested for inhibition of human Cu-Zn superoxide dismutase (SOD1) via NBT reduction assay, yielding an IC₅₀ of 179,000 nM (179 µM) [1]. This weak SOD1 inhibition contrasts with its more potent adenosine receptor activity (A2A Ki = 2,810 nM), establishing a ~64-fold functional selectivity window. The weak SOD1 activity may serve as a counter-screen parameter ensuring target selectivity. For comparison, known SOD1 inhibitors such as DDC (diethyldithiocarbamate) show IC₅₀ values in the low micromolar range, indicating that this compound is not a meaningful SOD1 inhibitor [2].

Superoxide dismutase Oxidative stress Amyotrophic lateral sclerosis

BRD4 Bromodomain Binding Affinity vs. BET Inhibitor Comparators

The target compound was tested for binding to BRD4 bromodomain 1 (BD1) via isothermal titration calorimetry (ITC), yielding a Kd of 3,300 nM [1]. This weak BRD4 BD1 affinity indicates the compound is not a functional BET bromodomain inhibitor. For context, established BET inhibitors such as (+)-JQ1 exhibit Kd values of ~50–90 nM for BRD4 BD1 [2], underscoring that this compound's pharmacological profile is not driven by bromodomain engagement. This negative data is valuable for excluding BET-related off-target effects in phenotypic screening campaigns where this compound may be used as a tool compound [3].

Bromodomain BRD4 Epigenetics

Kinase Inhibition Potential: Thienopyrazole Scaffold vs. Non-Thienopyrazole 2-Chloro-5-Nitrobenzamides

The thieno[3,4-c]pyrazole scaffold has been validated as a kinase inhibitor template in peer-reviewed literature. A scaffold-oriented synthesis study identified thienopyrazole analogs as submicromolar inhibitors of KDR (VEGFR-2), with some compounds achieving IC₅₀ values below 1 µM . Patent literature further describes thienopyrazoles as inhibitors of interleukin-2-inducible tyrosine kinase (ITK) [1]. In contrast, non-thienopyrazole 2-chloro-5-nitrobenzamides such as T0070907 are selective PPARγ antagonists with no reported kinase activity, demonstrating that the thieno[3,4-c]pyrazole core redirects target selectivity from nuclear receptors to kinases [2]. While direct kinase inhibition data for the specific target compound (CAS 450340-11-1) have not been publicly disclosed, the scaffold-level evidence supports its differentiation from simple 2-chloro-5-nitrobenzamide derivatives.

Kinase inhibition ITK KDR VEGFR

Beta-Glucuronidase Inhibition: Counter-Screening Selectivity Data

The compound was evaluated for inhibition of beta-glucuronidase enzymatic activity, yielding an IC₅₀ of 600 nM [1]. This moderate inhibitory activity against a metabolic enzyme should be factored into experimental design, as beta-glucuronidase is involved in drug metabolism and enterohepatic recirculation. For comparison, potent beta-glucuronidase inhibitors such as glucaro-1,4-lactone exhibit IC₅₀ values in the low micromolar to nanomolar range, suggesting that this compound's effect is non-negligible [2]. This data point serves as a selectivity flag when comparing against analogs that may lack beta-glucuronidase activity.

Beta-glucuronidase Metabolic stability Off-target screening

Optimal Research and Procurement Application Scenarios for N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide


Neuroscience Probe Development: Monoamine Transporter Ligand with NET Affinity

The compound is suitable as a starting point for CNS probe development programs targeting the norepinephrine transporter (NET), based on its measured NET IC₅₀ of 834 nM [1]. Its moderate NET affinity, combined with adenosine A2A receptor binding (Ki = 2,810 nM), positions it as a multi-target ligand for neurological disorder research. Researchers studying depression, ADHD, or neurodegenerative diseases may prioritize this compound over analogs lacking NET activity, particularly when seeking dual NET/A2A pharmacological profiles for polypharmacology studies [2].

Kinase Inhibitor Screening Libraries: Thienopyrazole-Based Kinase Bias

Given the established kinase inhibition potential of the thieno[3,4-c]pyrazole scaffold (submicromolar KDR inhibitors reported in literature; ITK inhibition claimed in patents), this compound is well-suited for inclusion in kinase-focused screening libraries . Procurement for high-throughput screening (HTS) campaigns targeting tyrosine kinases (e.g., ITK, KDR/VEGFR-2) is supported by scaffold-level evidence, particularly when the objective is to identify hits with a kinase selectivity profile divergent from non-thienopyrazole benzamides [3].

Selectivity Profiling and Counter-Screening Panels

The availability of multi-target bioactivity data (NET, A2A, A1, SOD1, BRD4 BD1, beta-glucuronidase) makes this compound a valuable reference standard for selectivity profiling panels [4]. Its measured selectivity window (e.g., >35-fold A2A/A1, ~64-fold A2A/SOD1) provides quantitative benchmarks for evaluating the selectivity of new chemical entities. Procurement for use as a reference compound in off-target screening assays is supported by the breadth of available binding data across diverse target classes [5].

PPARγ-Independent Inflammation Research

The 2-chloro-5-nitrobenzamide moiety is a known PPARγ antagonist pharmacophore, yet the thieno[3,4-c]pyrazole scaffold redirects activity toward kinases and GPCRs rather than nuclear receptors. This compound is therefore suitable for studying PPARγ-independent mechanisms of inflammation and metabolic regulation, serving as a negative control relative to T0070907 (a PPARγ-selective antagonist) in phenotypic screens investigating nitrobenzamide pharmacology [6].

Quote Request

Request a Quote for N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.